molecular formula C5H6N2OS B120619 2-(Methylthio)pyrimidin-4-ol CAS No. 5751-20-2

2-(Methylthio)pyrimidin-4-ol

Cat. No.: B120619
CAS No.: 5751-20-2
M. Wt: 142.18 g/mol
InChI Key: UYHSQVMHSFXUOA-UHFFFAOYSA-N
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Description

2-(Methylthio)pyrimidin-4-ol is a heterocyclic compound with the molecular formula C5H6N2OS. It is a derivative of pyrimidine, characterized by the presence of a methylthio group at the second position and a hydroxyl group at the fourth position of the pyrimidine ring.

Mechanism of Action

Target of Action

2-(Methylthio)pyrimidin-4-ol is a pyrimidine derivative . Pyrimidines are known to exhibit a range of pharmacological effects including anti-inflammatory activities . The anti-inflammatory effects of pyrimidines are attributed to their inhibitory response against the expression and activities of certain vital inflammatory mediators such as prostaglandin E2, inducible nitric oxide synthase, tumor necrosis factor-α, nuclear factor κB, leukotrienes, and some interleukins .

Mode of Action

It is known that pyrimidines, in general, exert their anti-inflammatory effects by inhibiting the expression and activities of certain vital inflammatory mediators . This suggests that this compound may interact with these targets to bring about its effects.

Biochemical Pathways

Given its potential anti-inflammatory effects, it can be inferred that the compound may influence pathways involving inflammatory mediators such as prostaglandin e2, inducible nitric oxide synthase, tumor necrosis factor-α, nuclear factor κb, leukotrienes, and some interleukins .

Pharmacokinetics

The compound’s solubility in dmso and methanol suggests that it may have good bioavailability.

Result of Action

Given its potential anti-inflammatory effects, it can be inferred that the compound may help in reducing inflammation by inhibiting the expression and activities of certain vital inflammatory mediators .

Action Environment

It is known that the compound should be stored in a sealed, dry environment at room temperature , suggesting that moisture and temperature could potentially affect its stability.

Preparation Methods

Synthetic Routes and Reaction Conditions

One of the common methods for synthesizing 2-(Methylthio)pyrimidin-4-ol involves the reaction of 2-thiouracil with dimethyl carbonate. The process typically includes the following steps :

    Starting Materials: 2-thiouracil and dimethyl carbonate.

    Reaction Conditions: The reaction is carried out in the presence of a base, such as sodium hydroxide, at elevated temperatures.

    Product Isolation: The resulting product is purified through recrystallization or other suitable purification techniques.

Another method involves the decarboxylation of 4-hydroxy-2-(methylthio)pyrimidine-5-carboxylic acid using a catalyst. This method avoids the use of expensive reagents and is more environmentally friendly .

Industrial Production Methods

Industrial production of this compound can be achieved through scalable processes that utilize readily available starting materials and efficient reaction conditions. The use of continuous flow reactors and optimized reaction parameters can enhance the yield and purity of the product, making it suitable for large-scale applications .

Chemical Reactions Analysis

Types of Reactions

2-(Methylthio)pyrimidin-4-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(Methylthio)pyrimidin-4-ol is unique due to the presence of both the methylthio and hydroxyl groups, which confer distinct chemical reactivity and biological activity. This dual functionality makes it a versatile compound in various synthetic and research applications .

Properties

IUPAC Name

2-methylsulfanyl-1H-pyrimidin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6N2OS/c1-9-5-6-3-2-4(8)7-5/h2-3H,1H3,(H,6,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UYHSQVMHSFXUOA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=NC=CC(=O)N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30206119
Record name 2-(Methylthio)-1H-pyrimidin-4-one
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Molecular Weight

142.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5751-20-2
Record name 2-(Methylthio)-4(3H)-pyrimidinone
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Record name 2-(Methylthio)-1H-pyrimidin-4-one
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Record name 5751-20-2
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Record name 2-(methylthio)-1H-pyrimidin-4-one
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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